molecular formula C11H20O4 B1265731 Di-tert-butyl malonate CAS No. 541-16-2

Di-tert-butyl malonate

Cat. No. B1265731
CAS RN: 541-16-2
M. Wt: 216.27 g/mol
InChI Key: CLPHAYNBNTVRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of di-tert-butyl malonate involves esterification processes and reactions with dicarboxylic acids. A notable method includes the use of malonyl dichloride under pressure conditions, leading to the production of di-tert-butyl malonate among other products (McCloskey et al., 2003).

Molecular Structure Analysis

The molecular structure of di-tert-butyl malonate and its derivatives has been extensively studied. For instance, the structure of di-tert-butyl(3,4-dicyanophenyl)(hydroxy)malonate was determined, revealing significant insights into its crystalline form and the behavior of tert-butyl groups within the compound (Akkurt et al., 2006).

Chemical Reactions and Properties

Di-tert-butyl malonate undergoes various chemical reactions, including photooxidation processes. Studies have shown that its reaction with chlorine atoms leads to photo-oxidation, producing several carbonated products in both the absence and presence of nitrogen dioxide (Henao et al., 2016). Additionally, its involvement in the synthesis of asymmetric peroxides through transition metal catalyzed peroxidation has been documented, emphasizing its versatility in chemical reactions (Terent’ev et al., 2010).

Scientific Research Applications

Total Synthesis of (+/−)-Actinophyllic Acid

  • Application Summary: Di-tert-butyl malonate is used in the total synthesis of (+/−)-actinophyllic acid . Actinophyllic acid is a natural product with potential biological activity.
  • Methods of Application: The Mitsunobu reaction is often used in this context . This reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
  • Results or Outcomes: The yield of the reaction can be quite high, but it depends on the specific conditions and reagents used .

Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) of HfO2 and ZrO2 Thin Films

  • Application Summary: Di-tert-butyl malonate is used as a precursor for the MOCVD of hafnium dioxide (HfO2) and zirconium dioxide (ZrO2) thin films . These materials have applications in microelectronics.
  • Methods of Application: The malonate is used as a precursor in a MOCVD process . This involves the deposition of a vaporized metal-organic compound onto a substrate, where it decomposes to leave a thin film of metal or metal oxide .
  • Results or Outcomes: The specific results or outcomes would depend on the exact parameters of the MOCVD process .

properties

IUPAC Name

ditert-butyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPHAYNBNTVRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060244
Record name Propanedioic acid, bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl malonate

CAS RN

541-16-2
Record name 1,3-Bis(1,1-dimethylethyl) propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, 1,3-bis(1,1-dimethylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioic acid, bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,1-dimethylethyl) malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DI-TERT-BUTYL MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9XWT9380
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl malonate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl malonate
Reactant of Route 3
Reactant of Route 3
Di-tert-butyl malonate
Reactant of Route 4
Reactant of Route 4
Di-tert-butyl malonate
Reactant of Route 5
Reactant of Route 5
Di-tert-butyl malonate
Reactant of Route 6
Reactant of Route 6
Di-tert-butyl malonate

Citations

For This Compound
525
Citations
S Pavlov, V Arsenijević - Croatica Chemica Acta, 1968 - hrcak.srce.hr
… of ,di-tert-butyl malonate with ethyl bromoacetate gives I, and the Michael condensation between di-tert-butyl malonate … also a satisfactory result in our synthesis of di-tert-butyl malonate. …
Number of citations: 1 hrcak.srce.hr
FY Khalil, MT Hanna, AN Asaad - Zeitschrift für Naturforschung A, 1986 - degruyter.com
A kinetic investigation of the consecutive acid-catalysed hydrolysis of ditert.-butyl malonate in dioxane-water mixtures is given. The rate constants of the first and second hydrolysis steps …
Number of citations: 1 www.degruyter.com
JG Semmes, SL Bevans, CH Mullins… - Tetrahedron …, 2015 - Elsevier
… Notably, good yields were obtained with diethyl malonate, rather than the more hindered di-tert-butyl malonate needed for some systems. 11c …
Number of citations: 21 www.sciencedirect.com
D Henao, W Peláez, GA Argüello… - The Journal of Physical …, 2016 - ACS Publications
… The observed disappearance of di-tert-butyl malonate against those of the reference compounds are plotted according to eq 1. The former expression should be linear, with a slope (k …
Number of citations: 4 pubs.acs.org
AP Krapcho, G Gadamasetti - The Journal of Organic Chemistry, 1987 - ACS Publications
… When di-tert-butyl malonate is refluxed in water/ Me2SO, tert-butyl acetate and tert-butyl alcohol are formed rapidly. The mixed malonate ester, tert-butyl ethyl malonate on heating in …
Number of citations: 21 pubs.acs.org
JK Augustine, YA Naik, V Vairaperumal, S Narasimhan - Tetrahedron, 2009 - Elsevier
Carbon nucleophiles generated by a non-nucleophilic base (LDA) were effectively trapped with di-tert-butyl dicarbonate (Boc-anhydride) to provide the corresponding tert-butyl aryl …
Number of citations: 6 www.sciencedirect.com
DP Henao Arboleda, WJ Peláez, GA Argüello… - 2016 - ri.conicet.gov.ar
… The rate constant for the reaction of di-tert-butyl malonate (DTBM) with chlorine atoms in the gas phase was measured using cyclohexane and pentane as references. The …
Number of citations: 2 ri.conicet.gov.ar
M Kawatsura, JF Hartwig - Journal of the American Chemical …, 1999 - ACS Publications
… Chlorobenzene (225 mg, 2.00 mmol) and di-tert-butyl malonate (480 mg, 2.20 mmol) were added to the reaction mixture by a syringe. The reaction was heated at 100 C and monitored …
Number of citations: 584 pubs.acs.org
C Somlai, B Penke, A Péter - Journal für Praktische Chemie …, 1997 - Wiley Online Library
… THF solution of di-tert-butyl malonate during stirring in a N,atmosphere at room temperature, the sodium reacted quantitatively with the diester in S h, and the cessation of foaming …
Number of citations: 1 onlinelibrary.wiley.com
NA Beare, JF Hartwig - The Journal of organic chemistry, 2002 - ACS Publications
… (t-Bu) 2 (3), reactions of electron-poor and electron-rich, sterically hindered and unhindered aryl bromides and chlorides were shown to react with diethyl malonate, di-tert-butyl malonate…
Number of citations: 302 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.